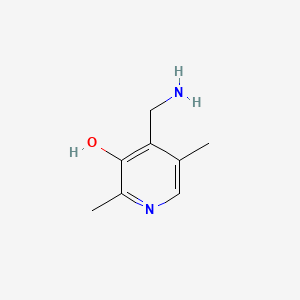
5-Deoxypyridoxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxypyridoxamine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Table 1: Comparison of Vitamin B6 Compounds
| Compound Name | Structure Feature | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Pyridoxine | Hydroxyl at 4-position | Essential for PLP synthesis | Natural form of vitamin B6 |
| Pyridoxal | Aldehyde group | Active cofactor in enzymatic reactions | Precursor to PLP |
| Pyridoxamine | Amine group | Involved in amino acid metabolism | Can be phosphorylated to PLP |
| 5-Deoxypyridoxamine | Absence of hydroxyl group | Inhibits PLP-dependent enzymes | Acts as a specific antagonist |
2.1. Biochemical Research
This compound is utilized in biochemical studies to explore vitamin B6 metabolism and its physiological significance. Researchers have employed this compound to create models of vitamin B6 deficiency, allowing for the examination of the biochemical consequences of disrupted vitamin B6 homeostasis.
- Case Study : A study involving Salmonella enterica revealed that this compound inhibits the activity of PdxK (pyridoxal kinase), which is crucial for PLP biosynthesis. This inhibition led to significant metabolic perturbations, demonstrating the compound's utility in studying vitamin B6-related pathways .
2.2. Pharmacological Applications
The pharmacological potential of this compound extends to its use as a therapeutic agent in conditions related to vitamin B6 deficiency. Its ability to inhibit PLP-dependent pathways positions it as a candidate for further investigation in diseases where vitamin B6 metabolism plays a critical role.
- Case Study : Research has indicated that this compound may have implications in neurodegenerative diseases by modulating neurotransmitter synthesis through its antagonistic effects on PLP .
Clinical Implications
The clinical applications of this compound are still under exploration, but preliminary findings suggest potential benefits in managing conditions associated with altered vitamin B6 metabolism.
- Potential Therapeutic Uses :
- Neurological Disorders : Given its role in neurotransmitter synthesis, there is interest in exploring this compound's effects on conditions like epilepsy and depression.
- Metabolic Disorders : The compound may also be relevant in metabolic disorders characterized by dysregulated amino acid metabolism.
Propriétés
Numéro CAS |
20485-33-0 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-(aminomethyl)-2,5-dimethylpyridin-3-ol |
InChI |
InChI=1S/C8H12N2O/c1-5-4-10-6(2)8(11)7(5)3-9/h4,11H,3,9H2,1-2H3 |
Clé InChI |
REQXQTDIONLWJT-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1CN)O)C |
SMILES canonique |
CC1=CN=C(C(=C1CN)O)C |
Synonymes |
5-deoxypyridoxamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















